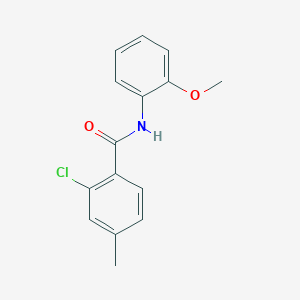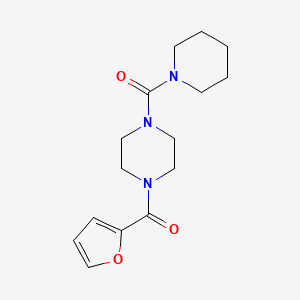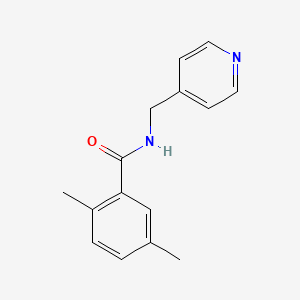
5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide, also known as CLEN, is a chemical compound that has gained significant attention in the scientific research community. CLEN is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. Due to its potential therapeutic applications, CLEN has been the subject of extensive research in recent years.
Mécanisme D'action
5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide inhibits PTP1B by binding to the catalytic site of the enzyme and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. This results in increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased insulin sensitivity, improved glucose uptake in skeletal muscle and adipose tissue, and reduced inflammation. Additionally, this compound has been shown to have anti-cancer properties, making it a promising candidate for the development of novel cancer therapeutics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide in lab experiments is its potent inhibitory activity against PTP1B, making it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide, including:
1. Further investigation of the anti-inflammatory and anti-cancer properties of this compound, and its potential as a novel cancer therapeutic.
2. Development of more efficient synthesis methods for this compound, to improve its availability for research purposes.
3. Investigation of the potential of this compound as a therapeutic for other metabolic disorders, such as non-alcoholic fatty liver disease.
4. Development of novel PTP1B inhibitors based on the structure of this compound, to improve its potency and selectivity.
5. Investigation of the potential of this compound as a tool for studying the role of PTP1B in insulin signaling and glucose homeostasis in vivo.
In conclusion, this compound is a potent inhibitor of PTP1B with potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. Its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, make it a promising candidate for further research. The future directions for research on this compound are numerous, and its potential as a novel therapeutic and research tool is exciting.
Méthodes De Synthèse
5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-nitrobenzoic acid with 2,6-diethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then converted to this compound by reacting it with acetic anhydride and sodium acetate.
Applications De Recherche Scientifique
5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide has been shown to have potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. The inhibition of PTP1B by this compound results in increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
Propriétés
IUPAC Name |
5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-11-6-5-7-12(4-2)16(11)19-17(21)14-10-13(18)8-9-15(14)20(22)23/h5-10H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPVBBFTYVDZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)


![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)


![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)

![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)
![3-(2-methyl-2-propen-1-yl)-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5731363.png)


![4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5731382.png)